Welcome to the BenchChem Online Store!
molecular formula C10H9ClN2OS B8547835 7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

Cat. No. B8547835
M. Wt: 240.71 g/mol
InChI Key: ZFVBOLLDXJZHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06964961B2

Procedure details

The title compound was prepared from dimethyl amine and lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate by a procedure analogous to Example 1B. MS: 239/241 (MH+); HPLC Rf: n.d.; HPLC purity: n.d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Cl:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]([O-:16])=O)[S:13][C:6]=12.[Li+]>>[CH3:1][N:2]([CH3:3])[C:14]([C:12]1[S:13][C:6]2[C:7](=[N:8][CH:9]=[CH:10][C:5]=2[Cl:4])[CH:11]=1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=CC2=NC=CC(=C2S1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.